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molecular formula C8H11NO5S B8613781 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-

2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-

Cat. No. B8613781
M. Wt: 233.24 g/mol
InChI Key: CMLMTPHQDNAMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212154B2

Procedure details

By an operation similar to that in Synthetic Example 16 and using 2-methylthiazolidine-2,4-dicarboxylic acid synthesized from DL-cysteine by a method similar to that in Reference Example 1, N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid (cis form) was obtained as an amorphous substance (yield 44%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:10]([OH:12])=[O:11])[NH:6][CH:5]([C:7]([OH:9])=[O:8])[CH2:4][S:3]1.N[CH:14]([C:17](O)=[O:18])CS>>[C:17]([N:6]1[CH:5]([C:7]([OH:9])=[O:8])[CH2:4][S:3][C:2]1([CH3:1])[C:10]([OH:12])=[O:11])(=[O:18])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(SCC(N1)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CS)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(SCC1C(=O)O)(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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